molecular formula C10H14FNO B1447643 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine CAS No. 1702169-26-3

1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

Cat. No.: B1447643
CAS No.: 1702169-26-3
M. Wt: 183.22 g/mol
InChI Key: GVDGPSXKGPFQMP-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine is an organic compound with the molecular formula C10H14FNO. It is characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring, which is further connected to an ethanamine moiety.

Preparation Methods

The synthesis of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine typically involves the following steps:

Chemical Reactions Analysis

1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The ethoxy and fluorine groups on the phenyl ring can undergo nucleophilic substitution reactions. For example, treatment with nucleophiles like sodium methoxide can replace the ethoxy group with a methoxy group.

    Major Products: The major products formed from these reactions include ketones, carboxylic acids, secondary amines, and substituted phenyl derivatives.

Scientific Research Applications

1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and aromatic compounds.

    Biological Studies: It is employed in the study of enzyme-substrate interactions and receptor binding assays.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine can be compared with similar compounds such as:

Properties

IUPAC Name

1-(4-ethoxy-2-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-3-13-8-4-5-9(7(2)12)10(11)6-8/h4-7H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDGPSXKGPFQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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